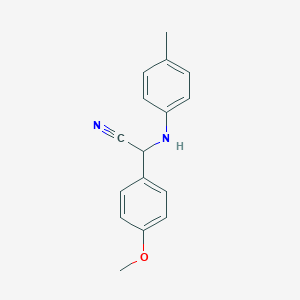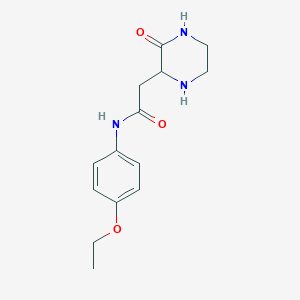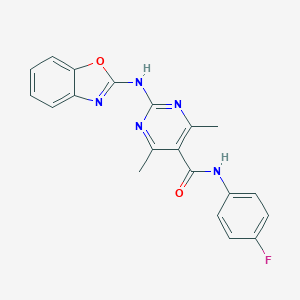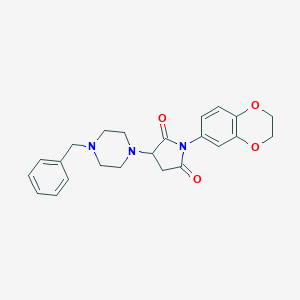
(4-Methoxyphenyl)(4-toluidino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)(4-toluidino)acetonitrile, commonly known as MPTA, is a chemical compound that belongs to the class of organic compounds known as anilides. It is a white to light brown crystalline powder with a molecular formula of C16H17N2O. MPTA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of MPTA is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which play a role in inflammation and pain. MPTA has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPTA has been shown to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. MPTA has also been shown to possess antitumor activity, making it a potential candidate for the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPTA in lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays and experiments. However, one limitation of MPTA is its relatively high cost compared to other similar compounds. This may limit its use in certain experiments where cost is a factor.
Orientations Futures
There are several potential future directions for research involving MPTA. One area of interest is the development of MPTA-based drugs for the treatment of pain and inflammation. Another area of interest is the development of MPTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of MPTA and its potential applications in other areas of medicinal chemistry.
Méthodes De Synthèse
The synthesis of MPTA involves the reaction of 4-methoxybenzoyl chloride with 4-toluidine in the presence of a base such as triethylamine. The resulting product is then treated with acetonitrile to yield MPTA. This synthesis method has been optimized to provide high yields and purity of the final product.
Applications De Recherche Scientifique
MPTA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. MPTA has also been investigated for its potential use as a starting material for the synthesis of other biologically active compounds.
Propriétés
Nom du produit |
(4-Methoxyphenyl)(4-toluidino)acetonitrile |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-2-(4-methylanilino)acetonitrile |
InChI |
InChI=1S/C16H16N2O/c1-12-3-7-14(8-4-12)18-16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16,18H,1-2H3 |
Clé InChI |
RTZULXZRSHQWHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B215530.png)

![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)

![methyl 2-[2-[[N'-benzoyl-N-(4-phenoxyphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215555.png)
![1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215557.png)
![methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B215559.png)
![methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)

![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215566.png)
![1-(3-Methylphenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215570.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)